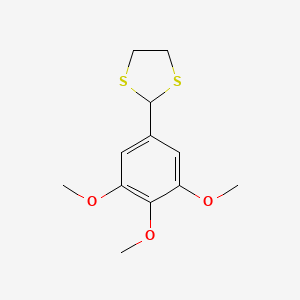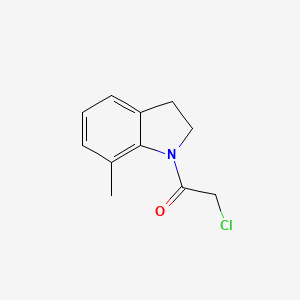![molecular formula C11H22O6 B14467242 acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol CAS No. 67488-75-9](/img/structure/B14467242.png)
acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is a complex organic compound with a unique structure. It consists of a cyclopropyl ring substituted with hydroxymethyl and dimethyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropyl ring.
Hydroxymethylation: Introduction of the hydroxymethyl group through reactions with formaldehyde or other hydroxymethylating agents.
Dimethylation: Addition of methyl groups using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: For large-scale production, continuous flow reactors ensure consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation or other substitution reactions at the cyclopropyl ring using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Modulating enzyme activity through covalent or non-covalent interactions.
Pathway Modulation: Influencing biochemical pathways by altering the activity of key enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethanol: A simpler analog with a hydroxymethyl group attached to a cyclopropyl ring.
Dimethylcyclopropane: Lacks the hydroxymethyl group but shares the cyclopropyl and dimethyl structure.
Uniqueness
Acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
67488-75-9 |
|---|---|
Fórmula molecular |
C11H22O6 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2.2C2H4O2/c1-7(2)5(3-8)6(7)4-9;2*1-2(3)4/h5-6,8-9H,3-4H2,1-2H3;2*1H3,(H,3,4)/t5-,6+;; |
Clave InChI |
DCVSBKWZCGFEDJ-RUTFAPCESA-N |
SMILES isomérico |
CC(=O)O.CC(=O)O.CC1([C@@H]([C@@H]1CO)CO)C |
SMILES canónico |
CC(=O)O.CC(=O)O.CC1(C(C1CO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


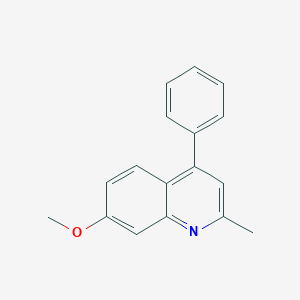
![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14467167.png)
![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)
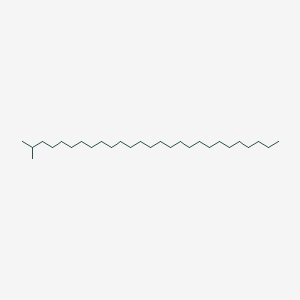
![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
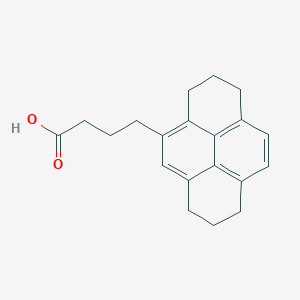

![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
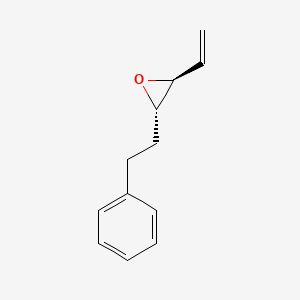
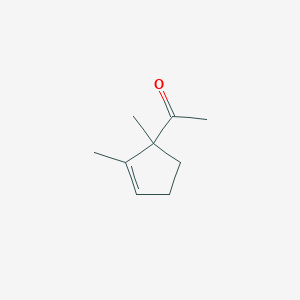
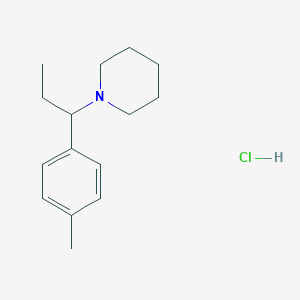
selanium bromide](/img/structure/B14467233.png)
